molecular formula C20H26N2O4 B253830 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide

Cat. No.: B253830
M. Wt: 358.4 g/mol
InChI Key: CIYRBRBXGSAGDA-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide is a complex organic compound with a unique structure that combines a furan ring, a morpholine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the morpholine ring and the benzamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques can help optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The benzamide group can be reduced to form amine derivatives.

    Substitution: The morpholine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the benzamide group can yield amines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-propoxybenzamide

InChI

InChI=1S/C20H26N2O4/c1-2-11-25-18-7-4-3-6-16(18)20(23)21-15-17(19-8-5-12-26-19)22-9-13-24-14-10-22/h3-8,12,17H,2,9-11,13-15H2,1H3,(H,21,23)

InChI Key

CIYRBRBXGSAGDA-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCOCC3

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCOCC3

Origin of Product

United States

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